molecular formula C11H8N2O4 B11553185 5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11553185
M. Wt: 232.19 g/mol
InChI Key: PRGJOMANJQAXIH-HNQUOIGGSA-N
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Description

5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a furan ring and a pyrimidine trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a furan derivative with a pyrimidine trione precursor. One common method involves the use of a base-catalyzed aldol condensation reaction between furan-2-carbaldehyde and barbituric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(furan-2-yl)prop-2-en-1-one derivatives: These compounds share the furan ring and enone structure but differ in their specific substituents and reactivity.

    (5E)-1-butyl-5-[(2E)-3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: This compound has a similar pyrimidine trione core but includes a thioxo group and different substituents.

Uniqueness

5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of a furan ring and a pyrimidine trione structure. This unique arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H8N2O4/c14-9-8(10(15)13-11(16)12-9)5-1-3-7-4-2-6-17-7/h1-6H,(H2,12,13,14,15,16)/b3-1+

InChI Key

PRGJOMANJQAXIH-HNQUOIGGSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=C2C(=O)NC(=O)NC2=O

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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